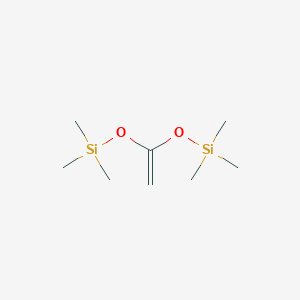
Trimethyl(1-trimethylsilyloxyethenoxy)silane
Overview
Description
Trimethyl(1-trimethylsilyloxyethenoxy)silane is an organosilicon compound with the molecular formula C₈H₂₀O₂Si₂. It is known for its unique structure, which includes both trimethylsilyl and ethenoxy groups. This compound is used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(1-trimethylsilyloxyethenoxy)silane typically involves the reaction of trimethylsilyl chloride with vinyltrimethylsilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows: [ \text{(CH₃)₃SiCl} + \text{CH₂=CHSi(CH₃)₃} \rightarrow \text{(CH₃)₃SiOCH=CHSi(CH₃)₃} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as platinum or palladium can enhance the reaction efficiency and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ethenoxy group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of bases or acids.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl(1-trimethylsilyloxyethenoxy)silane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism by which Trimethyl(1-trimethylsilyloxyethenoxy)silane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various chemical environments. The molecular targets include hydroxyl and carboxyl groups, which can form stable silyl ethers and esters, respectively.
Comparison with Similar Compounds
Trimethoxysilane: Contains three methoxy groups attached to silicon and is used in the production of silane coupling agents.
Triethoxysilane: Similar to trimethoxysilane but with ethoxy groups, used in hydrosilylation reactions.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent in organic synthesis.
Uniqueness: Trimethyl(1-trimethylsilyloxyethenoxy)silane is unique due to its dual functionality, combining both silyl and ethenoxy groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to other silanes, making it a versatile reagent in both research and industrial applications.
Properties
IUPAC Name |
trimethyl(1-trimethylsilyloxyethenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si2/c1-8(9-11(2,3)4)10-12(5,6)7/h1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLOQPVMBORRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369943 | |
| Record name | 2,2,6,6-Tetramethyl-4-methylidene-3,5-dioxa-2,6-disilaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24697-35-6 | |
| Record name | 2,2,6,6-Tetramethyl-4-methylidene-3,5-dioxa-2,6-disilaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide](/img/structure/B1620535.png)
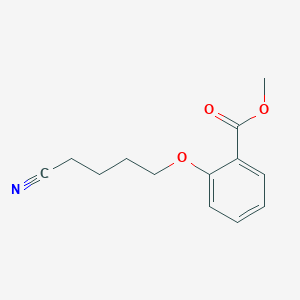
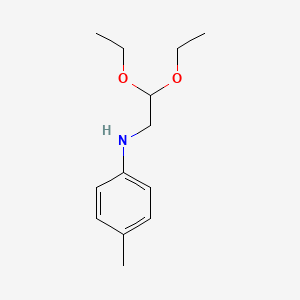
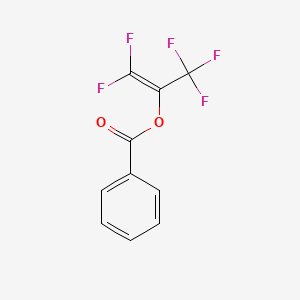
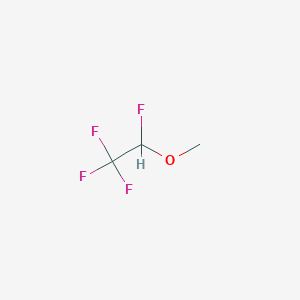

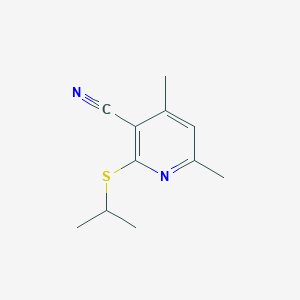
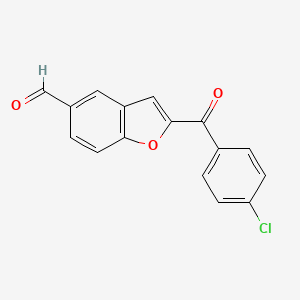
![Methyl 2-({[(2-methoxy-2-oxoethyl)thio]methyl}thio)acetate](/img/structure/B1620549.png)
![1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one](/img/structure/B1620551.png)
![2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1620552.png)
![2-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]propanenitrile](/img/structure/B1620553.png)
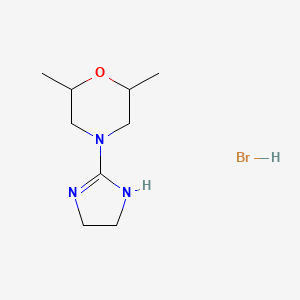
![Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate](/img/structure/B1620556.png)
